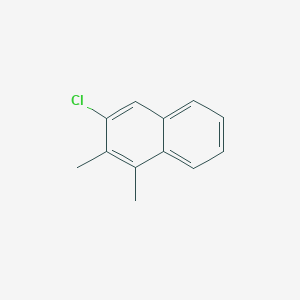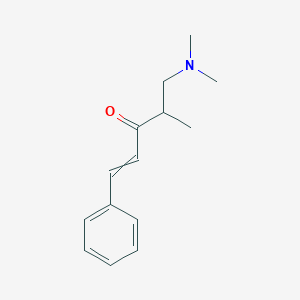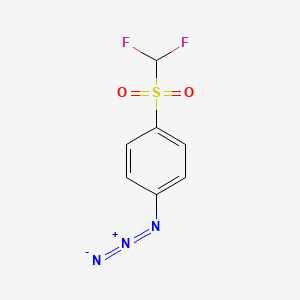
2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane is an organosilicon compound characterized by a unique structure that includes both silicon and oxygen atoms within a cyclic framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane typically involves the reaction of diethylsilane with a suitable diol under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or sodium hydroxide can enhance the reaction rate and selectivity. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired cyclic structure.
化学反应分析
Types of Reactions
2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can yield silanes or other reduced silicon-containing species.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes and other reduced silicon species.
Substitution: Various organosilicon derivatives.
科学研究应用
2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane involves its interaction with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex structures. The cyclic nature of the compound allows for unique interactions with biological molecules, potentially leading to novel therapeutic effects.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: Similar in structure but lacks the silicon atom.
2,2-Dimethyl-1,3-dioxolane: Another cyclic compound with oxygen atoms but no silicon.
2,2-Dimethyl-1,3-dioxane: Similar cyclic structure but different functional groups.
Uniqueness
2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane is unique due to the presence of the silicon atom within its cyclic structure. This feature imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.
属性
CAS 编号 |
112382-77-1 |
|---|---|
分子式 |
C9H20O2Si |
分子量 |
188.34 g/mol |
IUPAC 名称 |
2,2-diethyl-4,4-dimethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C9H20O2Si/c1-5-12(6-2)10-8-7-9(3,4)11-12/h5-8H2,1-4H3 |
InChI 键 |
HJSIGDGGHJQLMG-UHFFFAOYSA-N |
规范 SMILES |
CC[Si]1(OCCC(O1)(C)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


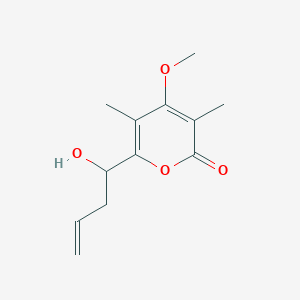


![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)


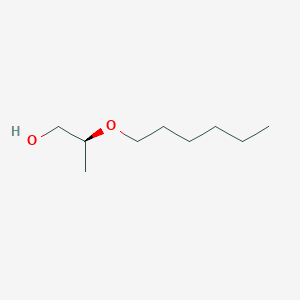
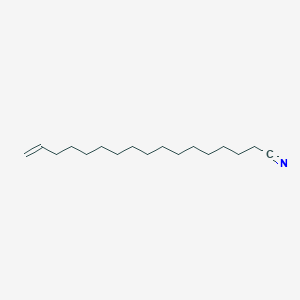

![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)

